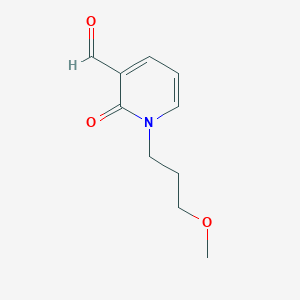

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-(3-methoxypropyl)-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H13NO3/c1-14-7-3-6-11-5-2-4-9(8-12)10(11)13/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

XYRCQNJXMIOTBR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CC=C(C1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane . The final product is obtained after purification and drying.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxypropyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways and modulating physiological responses . The compound’s structure allows it to bind to specific receptors, triggering a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, differing primarily in substituent groups. Key comparisons include molecular properties, substituent effects, and available data.

Structural and Molecular Comparisons

*Calculated based on molecular formula. †Molecular formula inferred from name: Likely C₁₁H₁₇N₂O₂ (calculated MW ≈ 209.27). ‡Discrepancy noted: Reported MW (346.34) exceeds theoretical calculation, suggesting possible salt or data error.

Purity and Commercial Availability

Biological Activity

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound belonging to the dihydropyridine family, which has garnered attention due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be derived from the condensation of 3-methoxypropylamine with suitable aldehydes and diketones. This method is notable for producing high yields and purity, making it suitable for further biological evaluations.

Antioxidant Activity

Research has demonstrated that dihydropyridine derivatives exhibit significant antioxidant properties. A study indicated that compounds similar to this compound showed a marked ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in various in vitro and in vivo models. For instance, it was observed that this compound could inhibit neuronal apoptosis induced by oxidative stress. This suggests a mechanism through which the compound may protect against neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | Significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

| Study B | Assess neuroprotective effects | Reduced apoptosis in neuronal cells exposed to oxidative stress; improved cell viability observed. |

| Study C | Investigate antimicrobial activity | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : It activates the PI3K/Akt pathway, which is crucial for cell survival and growth.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis and inhibition of protein synthesis have been noted as key mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical parameters for synthesizing 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

- The synthesis typically involves:

- Condensation of precursors (e.g., aldehydes and amines) under controlled pH.

- Cyclization using catalysts like Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to form the dihydropyridine core.

- Purification via column chromatography or recrystallization.

- Critical parameters include:

- Solvent selection (polar aprotic solvents like DMF or THF).

- Temperature (50–80°C for cyclization).

- Reaction time (monitored via TLC/HPLC to avoid over-oxidation).

- Catalyst loading (5–10 mol%) to minimize side reactions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns and regiochemistry (e.g., methoxypropyl group at N1, aldehyde at C3).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions .

Q. How can researchers purify this compound effectively?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- Preparative HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and interactions with biological targets?

- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinities to enzymes (e.g., kinases) by modeling the aldehyde group’s electrophilicity.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., GROMACS for solvation effects).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for dihydropyridine derivatives?

- Systematic Substituent Variation : Compare analogs (e.g., replacing methoxypropyl with fluorophenyl groups) to isolate electronic vs. steric effects.

- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- In Vitro Validation : Confirm computational predictions with enzyme inhibition assays (e.g., IC50 measurements) .

Q. What strategies optimize reaction conditions to minimize side products during synthesis?

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent ratio) via response surface methodology.

- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation.

- Catalyst Screening : Test alternatives (e.g., Brønsted acids vs. Lewis acids) to suppress aldol condensation byproducts .

Q. How can researchers design derivatives with improved pharmacological properties?

- Bioisosteric Replacement : Substitute the aldehyde group with carboxamide or nitrile to enhance metabolic stability.

- Solubility Optimization : Introduce hydrophilic groups (e.g., sulfonamides) while maintaining logP < 3.

- Pro-drug Strategies : Mask the aldehyde as an acetal to improve bioavailability .

Q. What experimental techniques assess the compound’s stability under varying environmental conditions?

- Accelerated Stability Studies : Expose to pH gradients (1–13), elevated temperatures (40–60°C), and UV light.

- HPLC-UV/PDA : Quantify degradation products (e.g., oxidation of aldehyde to carboxylic acid).

- Mass Spectrometry : Identify degradation pathways (e.g., retro-aldol cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.